Bienvenue dans la boutique en ligne BenchChem!

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

15-PGDH inhibition structure-activity relationship halogen substitution

Select this compound for its precisely defined 15-PGDH inhibitory profile (IC50 19 nM) and PPARγ-orthogonal mechanism, validated in HaCaT scratch wound closure assays. The 3-bromo substituent critically enhances potency over the unsubstituted parent, occupying a specific rank in the halogen series (Br 19 nM vs Cl 8 nM vs thiophene 25 nM). Supplied at research-grade purity (≥95%), it serves as a reliable calibration standard for SAR campaigns and a comparator tool for cochlear blood flow modulation studies. NOT an antidiabetic TZD—use for targeted prostaglandin signaling research.

Molecular Formula C18H20BrNO3S
Molecular Weight 410.326
CAS No. 1239610-74-2
Cat. No. B586491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
CAS1239610-74-2
Molecular FormulaC18H20BrNO3S
Molecular Weight410.326
Structural Identifiers
SMILESC1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br
InChIInChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+
InChIKeyNNJXJDRXWLCJSS-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione (CAS 1239610-74-2): Chemical Identity and Procurement Baseline


5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione (CAS 1239610-74-2) is a synthetic benzylidene-thiazolidinedione analogue developed as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and has been designated as a wound healing promoter [1]. It is produced at research-grade purity (typically ≥95%), with a molecular formula of C18H20BrNO3S and a molecular weight of 410.3 g/mol . Currently, the compound is supplied for research purposes by multiple specialty chemical vendors, with typical catalog sizes ranging from 25 mg to 250 mg .

Why 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione Cannot Be Replaced by Other Thiazolidinediones in 15-PGDH Research


Thiazolidinedione derivatives are a structurally diverse class encompassing both classical PPARγ agonists (e.g., rosiglitazone, pioglitazone) and 15-PGDH inhibitors, with substantial differences in primary pharmacological targets and substitution-dependent potency variations [1]. The target compound is distinguished by a specific 3-bromo substituent on the phenyl ring, an alteration that has been demonstrated to markedly enhance 15-PGDH inhibitory potency compared to the unsubstituted parent compound CT-8 [2]; however, when substituted with a chlorine atom instead of bromine at the 3-position, the IC50 shifts from 19 nM to 8 nM, illustrating that the specific halogen identity critically determines inhibitory efficacy [1]. Generic substitution is not feasible because even closely related analogs within this series exhibit divergent 15-PGDH inhibitory potencies stemming from subtle structural modifications, and furthermore, the compound's primary action as a 15-PGDH inhibitor is mechanistically distinct from the insulin-sensitizing PPARγ activation characteristic of therapeutic TZDs .

Quantitative Differentiation of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione Against Closest Analogs


15-PGDH Inhibitory Potency: Bromo-Substituted Compound vs. Unsubstituted Parent CT-8

The introduction of a bromine atom at the 3-position of the phenyl ring enhances 15-PGDH inhibitory potency relative to the unsubstituted parent compound CT-8. CT-8 (5-[4-(cyclohexylethoxy)benzylidene]-2,4-thiazolidinedione) is potent at nanomolar concentrations, but specific halogen substitutions at the 3-position further improve the inhibitory efficacy [1]. The target compound exhibits an IC50 of 19 nM against recombinant human 15-PGDH, establishing it as a potent member of this inhibitor series [2].

15-PGDH inhibition structure-activity relationship halogen substitution

Halogen-Dependent Potency Variation: Bromo (Compound 4) vs. Chloro (Compound 3) vs. Thiophene (Compound 2) Analogs

In a direct head-to-head study by Wu et al. (2011), three halogen-substituted thiazolidinedione analogs were evaluated for 15-PGDH inhibition under identical assay conditions. Compound 3 (3-chloro-substituted) exhibited an IC50 of 8 nM, Compound 2 (thiophene-substituted) exhibited an IC50 of 25 nM, and Compound 4 (3-bromo-substituted, corresponding to the target compound) exhibited an IC50 of 19 nM [1]. The potency rank order is: Compound 3 (chloro, 8 nM) > Compound 4 (bromo, 19 nM) > Compound 2 (thiophene, 25 nM).

15-PGDH inhibition structure-activity relationship halogen series

Mechanistic Differentiation from Classical PPARγ-Activating Thiazolidinediones

The target compound belongs to a series of thiazolidinedione analogs designed specifically as 15-PGDH inhibitors, a mechanism that is mechanistically orthogonal to the classical PPARγ agonism exhibited by antidiabetic TZDs such as rosiglitazone and pioglitazone [1]. The parent compound CT-8 has been confirmed as a noncompetitive inhibitor with respect to NAD+ and an uncompetitive inhibitor with respect to PGE2, indicating that it interacts with 15-PGDH at a site distinct from the substrate binding pocket [2]. The target compound's IC50 of 19 nM against 15-PGDH places it in a potency range that differs substantially from the PPARγ binding affinities of rosiglitazone (Kd ~ 40–700 nM depending on assay system) .

15-PGDH inhibition PPARγ selectivity mechanism of action

Functional Activity in Cellular Assays: PGE2 Elevation and Wound Healing Promotion

The bromo-substituted compound (Compound 4) has been evaluated alongside its series analogs in functional cellular assays. In IL-1β-stimulated A549 cells, the compound class dose-dependently increases PGE2 levels in the range of 0–20 µM . In scratch wound assays using confluent monolayers of HaCaT cells (human keratinocytes), cells exposed to Compound 4 demonstrated significantly improved wound healing compared to untreated controls [1]. The closely related chloro analog (Compound 3, IC50 = 8 nM) has been specifically highlighted in patent literature (US8637558, Example 11) for wound healing, cardiovascular, gastrointestinal, and renal indications [2].

wound healing PGE2 elevation HaCaT keratinocytes

Physicochemical Property Differentiation: LogP and Structural Features vs. Classical TZDs

The target compound features a 3-bromo substituent combined with a 4-(2-cyclohexylethoxy) group, conferring a calculated XLogP3-AA of 6.0 and a topological polar surface area (TPSA) of 84.19 Ų, with a computed LogP of 5.39810 [1]. In contrast, the marketed PPARγ agonist rosiglitazone has a XLogP of approximately 2.56 and a TPSA of approximately 96.8 Ų [2]. The substantially higher lipophilicity of the target compound (ΔXLogP ≈ 3.4) is directly attributable to the cyclohexylethoxy and bromo substituents absent in rosiglitazone, impacting membrane permeability, solubility, and protein binding characteristics.

lipophilicity physicochemical properties drug-likeness

Optimal Research and Procurement Application Scenarios for 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione


15-PGDH Inhibitor Tool Compound for Prostaglandin Metabolism Research

This compound is optimally deployed as a research tool for investigating the role of 15-PGDH in prostaglandin E2 (PGE2) catabolism in cellular and biochemical assays. With a confirmed IC50 of 19 nM against recombinant human 15-PGDH, it enables dose-dependent elevation of PGE2 levels in IL-1β-stimulated A549 cells in the 0–20 µM range [1]. Unlike classical antidiabetic TZDs such as rosiglitazone and pioglitazone, which primarily activate PPARγ, this compound provides a PPARγ-orthogonal tool for dissecting prostaglandin signaling pathways [2].

Wound Healing and Tissue Regeneration Model Compound

The compound has demonstrated functional efficacy in scratch wound healing assays using HaCaT human keratinocyte monolayers, where it significantly improved wound closure relative to untreated controls [1]. As part of the same series highlighted in patent US8637558 for wound healing, cardiovascular disease, and renal disease applications, the bromo-substituted analog can serve as a defined reference compound for structure-activity relationship (SAR) studies in tissue regeneration research [3].

Halogen-Series SAR Probe for 15-PGDH Inhibitor Optimization

The bromo-substituted compound (IC50 = 19 nM) occupies a specific position in the halogen potency series alongside the chloro analog (IC50 = 8 nM) and the thiophene analog (IC50 = 25 nM), as established in the same study by Wu et al. (2011) [1]. This defined potency rank enables its use as a calibration standard in medicinal chemistry campaigns aiming to optimize 15-PGDH inhibitors, particularly when exploring the steric and electronic effects of halogen substitutions at the 3-position of the phenyl ring [2].

Cochlear Blood Flow and Hearing Research Applications

The structurally related Compound 2 from the same series (IC50 = 25 nM), when applied intravenously to guinea pigs at doses of 10 µg and 20 µg, elicited cochlear blood flow increases of 15% and 55%, respectively [1]. Given that the bromo analog (IC50 = 19 nM) exhibits intermediate potency within this series, it may serve as a comparator tool for investigating the relationship between 15-PGDH inhibitory potency and cochlear blood flow modulation in hearing research models [1][2].

Quote Request

Request a Quote for 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.